L-Asparagine-13C4 monohydrate L-Asparagine-13C4 monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16196583
InChI: InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1;
SMILES:
Molecular Formula: C4H10N2O4
Molecular Weight: 154.10 g/mol

L-Asparagine-13C4 monohydrate

CAS No.:

Cat. No.: VC16196583

Molecular Formula: C4H10N2O4

Molecular Weight: 154.10 g/mol

* For research use only. Not for human or veterinary use.

L-Asparagine-13C4 monohydrate -

Specification

Molecular Formula C4H10N2O4
Molecular Weight 154.10 g/mol
IUPAC Name (2S)-2,4-diamino-4-oxo(1,2,3,4-13C4)butanoic acid;hydrate
Standard InChI InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i1+1,2+1,3+1,4+1;
Standard InChI Key RBMGJIZCEWRQES-KFYBRNFPSA-N
Isomeric SMILES [13CH2]([13C@@H]([13C](=O)O)N)[13C](=O)N.O
Canonical SMILES C(C(C(=O)O)N)C(=O)N.O

Introduction

Structural and Isotopic Characteristics of L-Asparagine-13C4 Monohydrate

Molecular Architecture

L-Asparagine-13C4 monohydrate (C413CH8N2O3H2OC_4^{13}CH_8N_2O_3 \cdot H_2O) retains the core structure of L-asparagine, featuring a chiral α-carbon, an amide side chain, and a carboxyl group. Isotopic enrichment occurs at four carbon positions: the α-carbon, β-carbon, and both carbons within the amide moiety . The monohydrate form stabilizes the crystal lattice via hydrogen bonding between the water molecule and polar functional groups .

Table 1: Comparative Properties of L-Asparagine and L-Asparagine-13C4 Monohydrate

PropertyL-Asparagine L-Asparagine-13C4 Monohydrate
Molecular FormulaC4H8N2O3H2OC_4H_8N_2O_3 \cdot H_2OC413CH8N2O3H2OC_4^{13}CH_8N_2O_3 \cdot H_2O
Molar Mass (g/mol)150.14154.10
Melting Point (°C)217233–235
Optical Rotation ([α]D[α]_D)+33.7° to +36.0°+31.5°
Isotopic PurityN/A98 atom % 13C

Isotopic Enrichment and Spectral Signatures

The substitution of carbon-12 with carbon-13 shifts molecular ion peaks in mass spectrometry by +4 Da, facilitating unambiguous identification . In 13C NMR^{13}\text{C NMR}, enriched carbons exhibit distinct chemical shifts between 170–180 ppm (amide carbonyl) and 50–60 ppm (α-carbon). Such features enable real-time monitoring of asparagine metabolism in cell cultures and enzymatic assays.

Synthesis and Quality Control

Production Methodology

Synthesis begins with L-aspartic acid, which undergoes enzymatic amidation using asparagine synthetase in a 13C^{13}\text{C}-enriched ammonium medium. Key steps include:

  • Isotopic Incorporation: Batch fermentation with 13C^{13}\text{C}-glucose ensures uniform labeling at target carbons .

  • Crystallization: The product is precipitated as a monohydrate via slow evaporation from aqueous ethanol, yielding rhombic crystals .

  • Purification: Reverse-phase HPLC removes residual aspartic acid (<0.5%) and other impurities (<0.1%) .

Analytical Validation

Quality assurance protocols adhere to pharmacopeial standards (Ph. Eur.), with:

  • HPLC Purity: ≥95% (CP) confirmed using a C18 column and UV detection at 210 nm .

  • Chiral Purity: Enantiomeric excess >99% via polarimetry .

  • Isotopic Verification: High-resolution mass spectrometry (HRMS) validates the +4 Da mass shift.

Applications in Biochemical Research

Metabolic Flux Analysis

In cancer cell studies, L-asparagine-13C4 monohydrate traces nitrogen utilization in glutamine synthesis. For instance, isotopic labeling in ASNase-treated leukemic cells reveals compensatory aspartate uptake, quantified via LC-MS/MS.

Protein Dynamics

Incorporating 13C^{13}\text{C}-asparagine into recombinant proteins enables hydrogen-deuterium exchange (HDX) studies, mapping conformational changes during ligand binding .

Table 2: Research Applications and Experimental Outcomes

ApplicationModel SystemKey FindingReference
Metabolic TracingHeLa Cells80% of cellular asparagine derived from uptake
Protein Foldingβ-LactoglobulinAsp-96 stabilizes α-helix in acidic pH
Enzyme KineticsAsparaginaseKm=1.2±0.1 mMK_m = 1.2 \pm 0.1 \text{ mM}

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